N-(benzenesulfonyl)-4-chloro-N'-cyclohexylbenzenecarboximidamide
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Overview
Description
N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted benzene ring, and a cyclohexyl group attached to a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with 4-chloroaniline to form N-(benzenesulfonyl)-4-chloroaniline. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfonamide derivatives.
Hydrolysis: The imidamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Hydrolysis: Amides and amines.
Scientific Research Applications
N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is employed in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is used as a precursor in the synthesis of other complex organic compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro and cyclohexyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline: These compounds share the benzenesulfonyl moiety and exhibit similar biological activities.
Benzenesulfonamide derivatives: These compounds also contain the benzenesulfonyl group and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide is unique due to the presence of the chloro and cyclohexyl groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-chloro-N'-cyclohexylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-13-11-15(12-14-16)19(21-17-7-3-1-4-8-17)22-25(23,24)18-9-5-2-6-10-18/h2,5-6,9-14,17H,1,3-4,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJHTOHYXVYODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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